molecular formula C9H20ClN3O B6166134 N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride CAS No. 2680536-57-4

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride

Cat. No.: B6166134
CAS No.: 2680536-57-4
M. Wt: 221.7
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Description

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is a chemical compound that has garnered significant interest among scientists due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride typically involves the reaction of piperazine with 3-chloropropylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles can be used, with reactions often performed in polar solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(piperazin-1-yl)propyl]acetamide N-oxide, while reduction could produce N-[3-(piperazin-1-yl)propyl]ethylamine .

Scientific Research Applications

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring is known to interact with various biological targets, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple heterocyclic compound with similar structural features.

    N-(2-hydroxyethyl)piperazine: Another derivative of piperazine with different functional groups.

    N-(2-chloroethyl)piperazine: A compound with a similar backbone but different substituents.

Uniqueness

N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is unique due to its specific functional groups and the presence of the acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2680536-57-4

Molecular Formula

C9H20ClN3O

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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